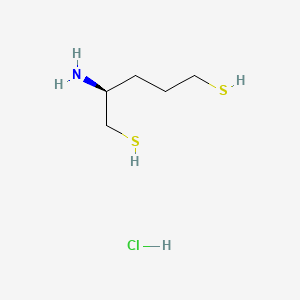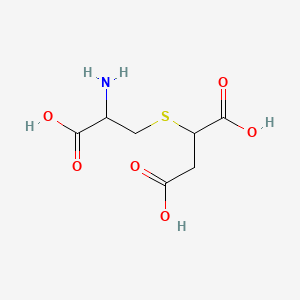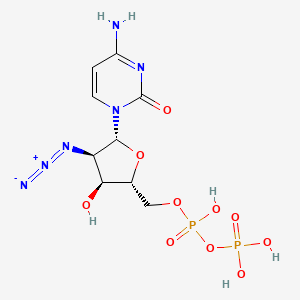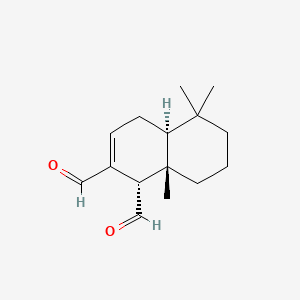
Epipolygodial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epipolygodial is a natural product found in Canella winterana, Cinnamosma macrocarpa, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Activities
Epipolygodial has been found to have significant antiproliferative potency against cancer cells, exceeding that of polygodial. It maintains its effectiveness against apoptosis-resistant and multidrug-resistant cancer cells. This is due to its ability to act as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and its potential for covalent modification of biological molecules with natural products (Dasari et al., 2015).
2. Activity Against Trypanosoma Cruzi
Epipolygodial and its analogues have shown low micromolar potency against all three forms of Trypanosoma cruzi, a parasite responsible for Chagas disease. This includes effectiveness against amastigotes, trypomastigotes, and epimastigotes. Some synthetic analogues compare favorably with clinically approved drugs (Turner et al., 2019).
3. Effects on Intracellular Free Ca2+ Concentration
Studies on human neuroblastoma SH-SY5Y cells have shown that epipolygodial affects the intracellular free Ca2+ concentration, albeit at higher concentrations compared to other sesquiterpenoid unsaturated dialdehydes. This indicates a potential role in influencing cellular signaling pathways related to calcium concentration (Forsby et al., 1994).
4. Antimicrobial and Cytotoxic Activities
Epipolygodial has demonstrated antimicrobial, algaecidal, cytotoxic, and mutagenic activities. Its activity spectrum includes antifungal and antibacterial properties. Derivatization of epipolygodial to less polar compounds has been found to enhance these effects (Anke & Sterner, 1991).
Eigenschaften
Produktname |
Epipolygodial |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(1S,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13+,15-/m1/s1 |
InChI-Schlüssel |
AZJUJOFIHHNCSV-VNHYZAJKSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@H]2C=O)C=O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
Synonyme |
1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde epipolygodial polygodial |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



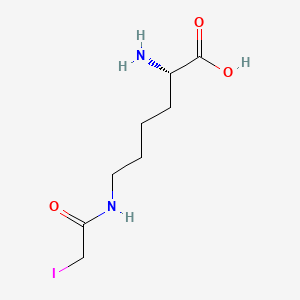

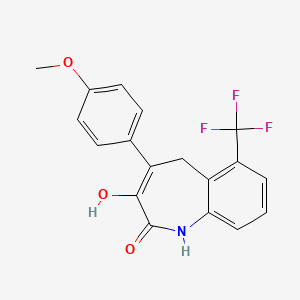
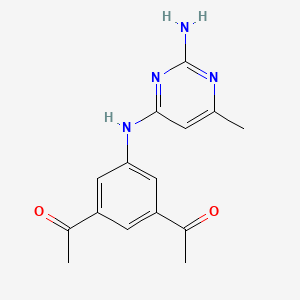
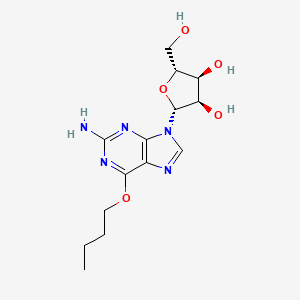
![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)
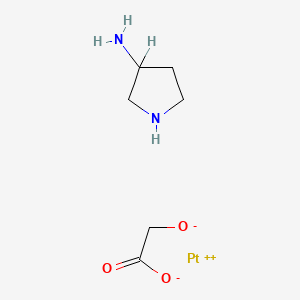
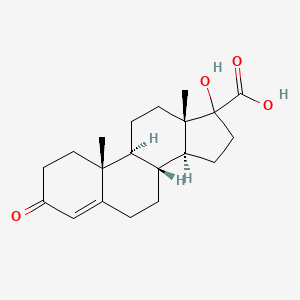
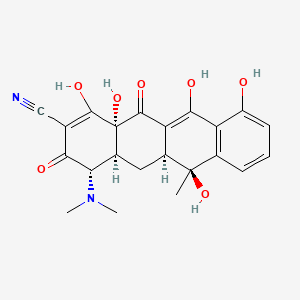
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
